3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
Description
Properties
IUPAC Name |
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-7-5-12-9-4-2-1-3-8(9)11-10(12)14-6-7/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOJMWLHCBDQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC3=CC=CC=C3N21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333486 | |
| Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34035-42-2 | |
| Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol typically involves the cyclization of benzimidazole derivatives with appropriate thioamide precursors. One common method includes the alkylation of benzimidazole-2-thione with alkyl halides, followed by intramolecular cyclization to form the thiazine ring . The reaction conditions often involve the use of bases such as potassium carbonate in solvents like acetone or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
Overview
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is a heterocyclic compound with a unique fused ring system that combines thiazine and benzimidazole structures. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it may interfere with bacterial cell wall synthesis or inhibit critical enzymes involved in microbial metabolism .
- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Its potential as an anticancer agent is under investigation in various preclinical studies .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways .
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties .
Materials Science
- Development of New Materials : The unique electronic and optical properties of this compound open avenues for its application in developing new materials for electronics and photonics. Its ability to form stable complexes with metals may also be explored for sensor applications .
Case Studies
Several studies have highlighted the diverse applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound in antibiotic development .
Case Study 2: Anticancer Research
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways leading to apoptosis . Further research is ongoing to explore its efficacy in vivo.
Chemical Properties and Synthetic Routes
The synthesis of this compound typically involves intramolecular cyclization of benzimidazole-thione derivatives. Common methods include:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]benzimidazoles
Thiazolo[3,2-a]benzimidazoles (e.g., 56V, (3R)-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-3-ol) feature a five-membered thiazole ring instead of a six-membered thiazine. This structural difference reduces ring strain and alters electronic properties. For example, 56V co-crystallizes with bacterial proteins (PDB ID 5CY8), suggesting enhanced binding affinity due to the compact thiazole ring . Biological activities include MGlu1 antagonism (YM-298198) and antitrichinellosis effects ().
Key Differences:
Oxazino[3,2-a]benzimidazoles
Replacing sulfur with oxygen in the heterocycle (e.g., 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole, CAS 59208-34-3) increases electronegativity, altering reactivity. The oxazino derivative SB207266 acts as a potent 5-HT4 receptor antagonist, highlighting the role of oxygen in neurotransmitter interactions .
Key Differences:
Thiazino[3,2-a]benzimidazol-4-ones
Derivatives like 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one (C16H12N2OS) feature a ketone at C4 instead of a hydroxyl group. Antioxidant activity in this derivative is attributed to radical scavenging via the ketone group .
Quinoline-Fused Thiazino Derivatives
Compounds like 13H-benzimidazo[2',1':2,3][1,3]thiazino[6,5-b]quinoline exhibit extended π-conjugation due to the fused quinoline ring, enhancing benzodiazepine receptor affinity (). Synthetic routes involve Schiff base formation and thiourea cyclization, differing from the alkylation-cyclization approach used for the target compound .
Biological Activity
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of thiazino-benzimidazoles, which are known for their diverse pharmacological effects.
- Molecular Formula : C10H10N2OS
- Molecular Weight : 206.26 g/mol
- CAS Number : 34117-49-2
- Melting Point : 133-135 °C
- Boiling Point : Approximately 386.8 °C (predicted)
- Density : 1.37 g/cm³ (predicted)
These properties indicate that the compound is stable under normal conditions and may exhibit solubility characteristics relevant for biological assays.
Antimicrobial Activity
Research has indicated that thiazino-benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Potential
The anticancer activity of thiazino-benzimidazole derivatives has been a focus of recent studies. For instance, compounds within this class have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. Specific studies on related compounds indicated a dose-dependent inhibition of tumor growth in xenograft models.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds like this compound have shown promise as anti-inflammatory agents. Research findings suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the inhibition of NF-kB signaling pathways.
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with a derivative of this compound resulted in a significant decrease in cell viability measured by MTT assay. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent activity comparable to standard antibiotics.
Q & A
Q. What are the standard synthetic routes for 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol?
Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A typical route involves:
- Step 1: Reacting benzimidazole-2-thione derivatives with α,β-unsaturated carbonyl compounds (e.g., dimethyl acetylenedicarboxylate) to form thiazine-fused intermediates .
- Step 2: Cyclization under acidic or basic conditions to yield the tricyclic core. For example, treatment with NaOH or KOH can induce ring closure .
- Characterization: IR, -NMR, -NMR, and mass spectrometry are critical for verifying structural integrity. Pay attention to diagnostic signals (e.g., hydroxyl protons at δ 3.5–4.5 ppm in -NMR) .
Q. How is the purity and stability of this compound validated in experimental settings?
Methodological Answer:
- Purity: Use HPLC with UV detection (λ = 254 nm) and confirm ≥95% purity. Monitor degradation products under stress conditions (e.g., heat, light) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) and track changes via TLC or spectroscopic methods. Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .
Advanced Research Questions
Q. How can tautomerism in the thiazino-benzimidazole system affect structural characterization?
Methodological Answer:
- Challenge: The compound may exist as a tautomeric equilibrium (e.g., between thiazino and tetrazole forms) influenced by solvent polarity and temperature .
- Resolution: Use X-ray crystallography to resolve absolute configuration. For dynamic analysis, employ variable-temperature -NMR (e.g., in CDCl) to observe proton shifts and quantify tautomer ratios .
- Example: In CDCl, tautomers 1a and 2a showed a 1.8:1 ratio initially, equilibrating to 1:1 after 1 hour .
Q. What strategies optimize reaction yields in derivatives with substituted triazole or thiazole moieties?
Methodological Answer:
- Catalytic Optimization: Use Cu(I) catalysts (e.g., CuI) for click chemistry to attach triazole groups. Yields improve with ligand additives (e.g., TBTA) and inert atmospheres .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. For example, triazole-thiazine hybrids achieved 82–87% yields in DMF vs. 60–65% in THF .
- Substituent Compatibility: Electron-withdrawing groups (e.g., –NO) on the benzimidazole ring accelerate reaction kinetics but may reduce solubility .
Q. How do computational methods aid in predicting biological activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or β-tubulin. Focus on hydrogen bonding (e.g., hydroxyl group with Asp/E residues) and π-π stacking (benzimidazole-aromatic pocket) .
- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC. For instance, chloro-substituted derivatives showed 2–4x higher activity than methyl analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antimicrobial activity across studies?
Methodological Answer:
- Variable Testing Protocols: Standardize assays (e.g., broth microdilution per CLSI guidelines) to minimize inter-lab variability. Check for differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) .
- Structural Confounders: Ensure derivatives are free of impurities (e.g., unreacted starting materials) that may skew bioactivity. Use LC-MS to confirm molecular identity .
Q. Why do some studies report neuroprotective effects while others emphasize cytotoxicity?
Methodological Answer:
- Dose Dependency: Perform dose-response curves (0.1–100 µM) to identify therapeutic windows. For example, neuroprotection may occur at ≤10 µM, while apoptosis dominates at ≥50 µM .
- Cell-Type Specificity: Test across neuronal (e.g., SH-SY5Y) and non-neuronal (e.g., HEK293) lines. Differences in mitochondrial membrane potential or ROS scavenging pathways may explain variability .
Experimental Design Considerations
Q. How to design a robust SAR study for derivatives?
Methodological Answer:
- Library Design: Synthesize 10–15 analogs with systematic substitutions (e.g., –Cl, –OCH, –CH at C4/C7 positions). Include both electron-donating and withdrawing groups .
- Control Groups: Compare with known standards (e.g., metronidazole for antimicrobial assays; memantine for neuroprotection) .
- Data Collection: Use high-throughput screening (HTS) for IC, LogP, and solubility. Tabulate results as follows:
| Derivative | R Group | IC (µM) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| 1 | –Cl | 12.3 ± 1.2 | 2.8 | 0.45 |
| 2 | –OCH | 18.9 ± 2.1 | 2.1 | 0.78 |
Q. What analytical techniques best resolve structural ambiguities in fused heterocycles?
Methodological Answer:
- X-Ray Crystallography: Resolves bond lengths/angles and confirms ring junction geometry (e.g., cis vs. trans fusion) .
- 2D NMR: - HSQC and HMBC identify through-space couplings (e.g., hydroxyl proton to C3 in thiazine) .
- DFT Calculations: Predict -NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data .
Advanced Methodological Challenges
Q. How to investigate reaction mechanisms for alkali-mediated ring opening?
Methodological Answer:
Q. What strategies mitigate solvent-dependent tautomer interference in biological assays?
Methodological Answer:
- Solvent Screening: Test DMSO, EtOH, and aqueous buffers to identify conditions favoring a single tautomer (e.g., DMSO stabilizes the thiazino form) .
- Prodrug Approach: Synthesize ester or amide derivatives to lock the active tautomer until metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
